2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane
CAS No.: 801287-27-4
Cat. No.: VC3240470
Molecular Formula: C8HF17
Molecular Weight: 420.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 801287-27-4 |
|---|---|
| Molecular Formula | C8HF17 |
| Molecular Weight | 420.07 g/mol |
| IUPAC Name | 2-(difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane |
| Standard InChI | InChI=1S/C8HF17/c9-1(10)2(11,5(14,15)16)4(12,13)3(6(17,18)19,7(20,21)22)8(23,24)25/h1H |
| Standard InChI Key | OKPPOETXRULRPA-UHFFFAOYSA-N |
| SMILES | C(C(C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F)(C(F)(F)F)F)(F)F |
| Canonical SMILES | C(C(C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F)(C(F)(F)F)F)(F)F |
Introduction
Chemical Properties and Structural Characteristics
Basic Identification Parameters
The compound can be identified through several standardized chemical identifiers, as summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 801287-27-4 |
| Molecular Formula | C8HF17 |
| Molecular Weight | 420.07 g/mol |
| PubChem CID | 44717738 |
| Standard InChI | InChI=1S/C8HF17/c9-1(10)2(11,5(14,15)16)4(12,13)3(6(17,18)19,7(20,21)22)8(23,24)25/h1H |
| Standard InChIKey | OKPPOETXRULRPA-UHFFFAOYSA-N |
| SMILES | C(C(C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F)(C(F)(F)F)F)(F)F |
Alternative Names and Synonyms
The compound is also known by several synonyms in scientific literature and databases:
Comparison with Related Fluorinated Compounds
To better understand the properties and potential applications of 2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane, it is informative to compare it with structurally related fluorinated compounds.
Comparative Analysis
The following table presents a comparison of key features:
| Compound | Molecular Formula | Notable Features | Applications |
|---|---|---|---|
| 2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane | C8HF17 | High thermal stability; Contains difluoromethyl group and two trifluoromethyl groups | Materials science; Research applications |
| 1,1-Difluoroethane | C2H4F2 | Simpler structure; Lower fluorine content | Refrigerants; Propellants |
| Perfluorohexane | C6F14 | Fully fluorinated; No hydrogen atoms | Inert liquid; Heat transfer medium |
| Trifluoromethylbenzene | C7H5F3 | Aromatic structure with trifluoromethyl group | Pharmaceutical intermediates; Specialty solvents |
Structure-Property Relationships
The presence of different fluorinated groups within the molecule creates interesting structure-property relationships:
These structural features collectively determine the compound's physical properties, chemical reactivity, and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume